molecular formula C24H26Cl2N4O3 B1669955 Deacylketoconazole CAS No. 67914-61-8

Deacylketoconazole

Cat. No. B1669955
CAS RN: 67914-61-8
M. Wt: 489.4 g/mol
InChI Key: LOUXSEJZCPKWAX-ZJSXRUAMSA-N
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Description

Deacylketoconazole is a derivative of Ketoconazole . It is primarily used as an antifungal medication to treat fungal infections . It is more active against Plasmodium falciparum than Ketoconazole .


Chemical Reactions Analysis

The specific chemical reactions involving Deacylketoconazole are not detailed in the search results .

Scientific Research Applications

Antifungal Activity

Deacylketoconazole has shown enhanced activity against Plasmodium falciparum, being 15- to 50-fold more active compared to ketoconazole. This increased activity is based on assessments using [3H]hypoxanthine uptake and quantitative parasite counts, although it displayed similar effectiveness against clinical isolates of Candida spp. to ketoconazole (Pfaller, Segal, & Krogstad, 1982).

Drug-Drug Interaction Studies

Research into drug-drug interactions (DDIs) involving Deacylketoconazole, particularly in the context of cytochrome P450 enzymes, is crucial for understanding its pharmacokinetic profile. For instance, a study using human hepatocyte suspension in plasma alongside cytochrome P450 phenotypic data provided insights into predicting DDIs involving fluconazole, a moderate inhibitor of CYP3A4. This study underscored the importance of considering the moderate-case scenario of CYP3A-based DDIs when evaluating potential interactions with Deacylketoconazole (Lu, Berg, Prakash, Lee, & Balani, 2008).

Azole Antifungal Agents

The evolution of azole antifungal agents, including the development and clinical application of ketoconazole, fluconazole, and itraconazole, has significantly impacted the treatment of fungal infections. The comparative safety, efficacy, and emerging resistance patterns of these drugs, alongside their interactions with other antifungal agents, have been extensively studied to optimize therapeutic outcomes (Sheehan, Hitchcock, & Sibley, 1999).

Mechanisms of Antifungal Resistance

Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients have been linked to specific multidrug transporters. This resistance, often associated with clinical resistance to fluconazole, suggests a complex interplay between drug efflux mechanisms and azole antifungal activity, which is pertinent to understanding Deacylketoconazole's efficacy and resistance patterns (Sanglard, Kuchler, Ischer, Pagani, Monod, & Billé, 1995).

Oral Drug Delivery Applications

A study investigating the use of deacylated gellan gum and glycerol for preparing thin films for oral drug delivery highlighted the potential for incorporating Deacylketoconazole into novel delivery systems. This research focused on the film's mechanical properties, swelling ability, mucoadhesion capacity, and drug distribution, indicating a broader scope for Deacylketoconazole's application beyond its antifungal activity (Paolicelli, Petralito, Varani, Nardoni, Pacelli, di Muzio, Tirillò, Bartuli, Cesa, Casadei, & Adrover, 2018).

Safety And Hazards

The specific safety and hazards associated with Deacylketoconazole are not detailed in the search results .

Future Directions

While the specific future directions for Deacylketoconazole are not mentioned in the search results, there are general trends in drug delivery systems that could potentially apply . These include the development of active targeting and multi-functional drug delivery systems via bioorthogonal chemistry .

properties

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXSEJZCPKWAX-URXFXBBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacylketoconazole

CAS RN

67914-61-8
Record name Deacetylketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacylketoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DEACETYLKETOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7P4A1FD7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Pfaller, JJ Segal, DJ Krogstad - Antimicrobial agents and …, 1982 - Am Soc Microbiol
… tropica (1), and because deacylketoconazole may be … of ketoconazole and deacylketoconazole in vitro againsttwo … /ml) of ketoconazole and deacylketoconazole were prepared in 0.2 N …
Number of citations: 26 journals.asm.org
MK Park, RAM Myers, L Marzella - Clinical infectious diseases, 1992 - academic.oup.com
Oxygen tensions play an important role in the outcome of infections. Oxygen is cidal or static for microorganisms that lack defenses against oxidants. Hyperoxia and hyperbaric oxygen …
Number of citations: 232 academic.oup.com
KJ Saliba, K Kirk - Transactions of the Royal Society of Tropical …, 1998 - academic.oup.com
… Of these, deacylketoconazole and miconazole are the most potent, with I& values of 0.2-0.8 PM and 0.5 PM, respectively (PFALLER et al., 1982; PFALLER & KROGSTAD, 1983), under …
Number of citations: 43 academic.oup.com
冯正 - 收藏, 1984
Number of citations: 0

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